molecular formula C6H11F2NO B14764621 (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol

(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol

Cat. No.: B14764621
M. Wt: 151.15 g/mol
InChI Key: DMLZWOWSUJJYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol is a chiral fluorinated compound with significant potential in various scientific fields. Its unique structure, featuring two fluorine atoms on a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for pharmaceutical and material applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate).

    Reducing agents: LiAlH4, NaBH4 (Sodium borohydride).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s chemical and biological properties, making it more resistant to metabolic degradation and enhancing its binding interactions with biological targets .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

1-(3,4-difluoropyrrolidin-1-yl)ethanol

InChI

InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3

InChI Key

DMLZWOWSUJJYJL-UHFFFAOYSA-N

Canonical SMILES

CC(N1CC(C(C1)F)F)O

Origin of Product

United States

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